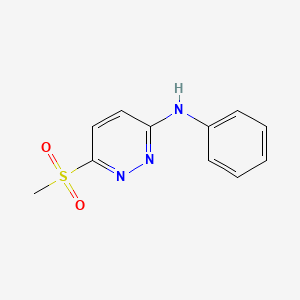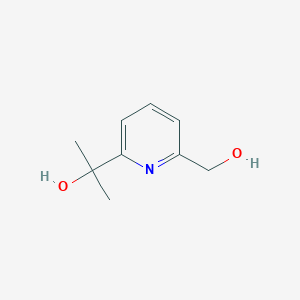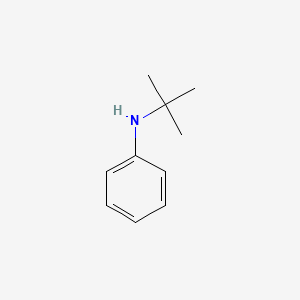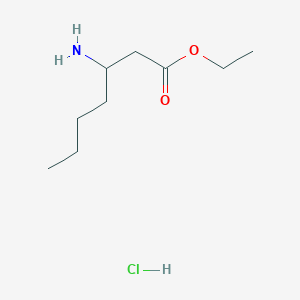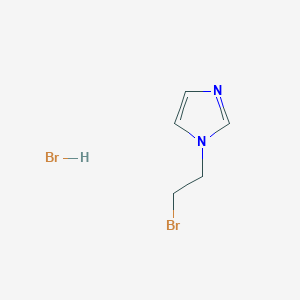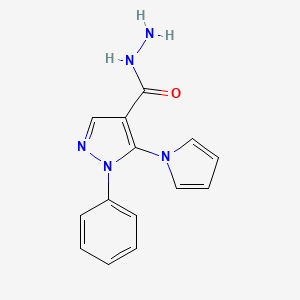
4-去甲泮托拉唑
描述
4-Demethyl pantoprazole is a compound with the molecular formula C15H13F2N3O4S . It is a white to off-white crystalline powder . The compound is also known by other names such as 2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one .
Synthesis Analysis
Pantoprazole, from which 4-Demethyl pantoprazole is derived, is synthesized in a process that involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride. This results in the sulfide intermediate, which is then oxidized with m-chloroperbenzoic acid in dichloromethane, yielding pantoprazole .
Molecular Structure Analysis
The molecular weight of 4-Demethyl pantoprazole is 369.3 g/mol . The InChI key, which is a unique identifier for the compound, is LVQDPJBMSVUBTN-UHFFFAOYSA-N . The compound has a topological polar surface area of 113 Ų .
Chemical Reactions Analysis
Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4′-demethyl pantoprazole . The genetic polymorphism of CYP2C19 affects the pharmacokinetics and/or pharmacodynamics of pantoprazole .
Physical And Chemical Properties Analysis
4-Demethyl pantoprazole has several computed properties. It has a molecular weight of 369.3 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, and a complexity of 614 .
科学研究应用
1. 肠溶递送系统的开发
泮托拉唑,包括其衍生物 4-去甲泮托拉唑,需要在胃肠道中吸收,同时在酸性条件下不稳定。研究集中在开发肠溶药物递送系统以确保其稳定性和有效性。使用 Eudragit S100 和羟丙基甲基纤维素邻苯二甲酸酯等聚合物的肠溶微粒和微球已为此目的进行了广泛的研究,在酸性介质中保护药物方面显示出有希望的结果 (Raffin 等人,2006) (Comoglu 等人,2008)。
2. 药代动力学和药效学研究
对泮托拉唑的药代动力学和药效学的研究提供了对其代谢途径、吸收和作用机制的见解。研究分析了其立体选择性药代动力学及其对酸相关病变和酸分泌的异构体的影响,为理解其治疗应用做出了重大贡献 (Cao 等人,2005) (Huber 等人,1996)。
作用机制
Target of Action
4-Demethyl pantoprazole, a metabolite of pantoprazole, primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located at the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid production .
Mode of Action
4-Demethyl pantoprazole interacts with its target by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of 4-Demethyl pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by 4-Demethyl pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, 4-Demethyl pantoprazole suppresses gastric acid secretion . This action has downstream effects on the digestive process and the pH balance in the stomach.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Demethyl pantoprazole are closely related to those of its parent compound, pantoprazole. Pantoprazole is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid, with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4-Demethyl pantoprazole .
Result of Action
The molecular and cellular effects of 4-Demethyl pantoprazole’s action primarily involve the suppression of gastric acid secretion. This suppression can lead to the healing of erosive esophagitis, control of symptoms related to Zollinger–Ellison syndrome, and eradication of Helicobacter pylori when used in combination with antibiotics .
Action Environment
The action, efficacy, and stability of 4-Demethyl pantoprazole can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP2C19, the enzyme responsible for metabolizing pantoprazole to 4-Demethyl pantoprazole, can affect the pharmacokinetics and/or pharmacodynamics of pantoprazole . This highlights the importance of considering individual genetic variations when predicting the pharmacokinetics of 4-Demethyl pantoprazole .
安全和危害
未来方向
The pharmacokinetics of pantoprazole, including its conversion to 4-Demethyl pantoprazole, can be predicted in populations with various CYP2C19 metabolic activities using physiologically based pharmacokinetic (PBPK) modeling . This could provide insights into individualized pharmacotherapy for pantoprazole .
生化分析
Biochemical Properties
4-Demethyl Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 . CYP2C19 is a genetically polymorphic enzyme, and the genetic polymorphism affects the pharmacokinetics and/or pharmacodynamics of Pantoprazole . The conversion of Pantoprazole to 4-Demethyl Pantoprazole is a key step in its metabolic pathway .
Cellular Effects
The cellular effects of 4-Demethyl Pantoprazole are largely tied to its parent compound, Pantoprazole. As a PPI, Pantoprazole exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid production . This results in a decrease in gastric acid secretion, providing relief from conditions such as GERD and ZES .
Molecular Mechanism
The molecular mechanism of 4-Demethyl Pantoprazole involves its interaction with the CYP2C19 enzyme. This enzyme metabolizes Pantoprazole to 4-Demethyl Pantoprazole, which then undergoes further metabolism or excretion . The genetic polymorphism of CYP2C19 can affect the rate of this metabolism, leading to variations in the pharmacokinetics and pharmacodynamics of Pantoprazole .
Temporal Effects in Laboratory Settings
The parent compound Pantoprazole has been shown to have a long-lasting effect on gastric acid secretion due to the irreversible inhibition of the H+/K±ATPase enzyme .
Dosage Effects in Animal Models
Studies on Pantoprazole have shown that it is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses .
Metabolic Pathways
4-Demethyl Pantoprazole is part of the metabolic pathway of Pantoprazole, which is primarily metabolized by the CYP2C19 enzyme . The genetic polymorphism of this enzyme can lead to variations in the metabolism of Pantoprazole, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Pantoprazole is known to be well-distributed in the body, with high concentrations found in the liver, the site of its metabolism .
Subcellular Localization
The parent compound Pantoprazole is known to act at the level of the parietal cells in the stomach, where it inhibits the H+/K±ATPase enzyme .
属性
IUPAC Name |
2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDPJBMSVUBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141854-24-2 | |
| Record name | 4-Demethyl pantoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141854242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DEMETHYL PANTOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0P3127K6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)
![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)
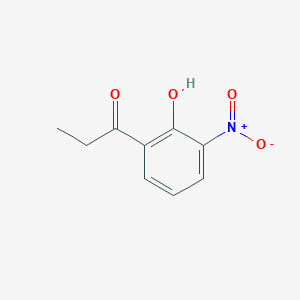
![1-[2-(Thiophen-2-yl)ethyl]guanidine](/img/structure/B3060862.png)
![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)
